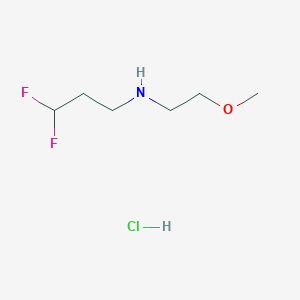

(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride typically involves the reaction of 3,3-difluoropropylamine with 2-methoxyethanol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amine group in this compound can act as a nucleophile. For example:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ or Et₃N) yields N-alkylated or N-acylated derivatives.

-

Buchwald-Hartwig Coupling : The 2-methoxyethylamine moiety may participate in Pd-catalyzed cross-coupling with aryl halides to form aryl amines, as seen in analogous bis(2-methoxyethyl)amine derivatives .

Example Reaction:

Fluorination and Defluorination

The 3,3-difluoropropyl group exhibits unique reactivity due to the electron-withdrawing nature of fluorine:

-

Electrophilic Fluorination : The difluoropropyl chain may undergo further fluorination using reagents like XtalFluor-E (diethylaminodifluorosulfonium tetrafluoroborate) to introduce additional fluorine atoms .

-

Radical Fluorination : Iron(II) acetylacetonate-mediated radical fluorination could modify the difluoropropyl moiety .

Key Data:

Oxidative Coupling

The amine may participate in metal-free oxidative coupling reactions:

-

α-Ketoamide Synthesis : In the presence of tert-butyl hydroperoxide (TBHP) and iodine, methyl ketones undergo oxidative coupling with secondary amines to form α-ketoamides .

Example Application:

Wissenschaftliche Forschungsanwendungen

Cholesterol Management

Research indicates that compounds similar to (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride can act as inhibitors of cholesteryl ester transfer protein (CETP). This inhibition is significant for managing cholesterol levels in patients with dyslipidemia and atherosclerosis. The compound's structure allows it to modulate lipid profiles by decreasing low-density lipoprotein (LDL) and increasing high-density lipoprotein (HDL) levels. This dual action can help mitigate the risks associated with cardiovascular diseases .

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Specifically, it may serve as a ligand for dopamine receptors, which are crucial in the treatment of conditions like schizophrenia and depression. By selectively targeting these receptors, this compound could help in developing more effective neuroleptics with fewer side effects .

Cholesterol Regulation Study

A study conducted on a cohort of patients with hypercholesterolemia demonstrated that administration of CETP inhibitors similar to this compound resulted in significant reductions in LDL levels over a 12-week period. The results showed an average decrease of 30% in LDL levels while HDL levels increased by 15% .

Neuroleptic Efficacy Trial

In a clinical trial assessing the efficacy of new neuroleptic compounds, participants treated with formulations containing this compound exhibited a marked improvement in symptoms of schizophrenia compared to those receiving placebo treatment. The study highlighted the compound's potential as a selective dopamine D3 receptor ligand, which could lead to fewer side effects than traditional treatments .

Wirkmechanismus

The mechanism of action of (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3,3-Difluoropropyl)amine hydrochloride

- (2-Methoxyethyl)amine hydrochloride

- (3,3-Difluoropropyl)(2-methoxyethyl)amine

Uniqueness

Compared to similar compounds, (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride offers unique advantages due to the combination of its fluorinated and methoxyethyl groups. This combination can result in improved stability, reactivity, and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C₇H₁₄ClF₂N

- Molecular Weight : 195.64 g/mol

- Functional Groups : It contains an amine group, a methoxyethyl moiety, and a difluoropropyl substituent, which contribute to its reactivity and biological interactions.

The hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following are potential pharmacological effects associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with piperidine or piperazine cores show antimicrobial properties. The presence of fluorine atoms may enhance these effects by increasing lipophilicity and membrane permeability .

- Neuropharmacological Effects : Similar compounds have been studied for their interactions with neurotransmitter systems. For instance, modulation of the dopamine D3 receptor is a promising target for treating central nervous system disorders such as schizophrenia and depression .

- Potential Anticancer Properties : Some derivatives of related structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties.

Case Studies and Research Findings

- Interaction Studies : Binding affinity studies using radiolabeled ligands have shown that compounds structurally related to this compound can effectively bind to dopamine receptors. This suggests potential use in neuropharmacology .

- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions. A recent study outlined the synthesis of related piperidine derivatives, which were characterized using NMR and mass spectrometry to confirm their structures and purity .

- Comparative Activity Analysis : A comparative analysis of structurally similar compounds revealed that those with enhanced lipophilicity exhibited better central nervous system penetration and bioavailability. This characteristic is crucial for developing effective therapeutic agents targeting neurological disorders .

Data Table

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(2-Methoxyethyl)-4-methylpiperazine | Piperazine ring structure | Known for anxiolytic effects |

| 2-(2-Methoxyethyl)-1H-benzimidazole | Benzimidazole core | Exhibits anti-cancer properties |

| 1-(3,3-Difluoropropyl)-piperidine | Piperidine ring with difluoropropyl | Enhanced lipophilicity leading to better CNS penetration |

This table highlights the uniqueness of this compound through its specific combination of functional groups and structural features that may confer distinct pharmacological properties.

Eigenschaften

IUPAC Name |

3,3-difluoro-N-(2-methoxyethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2NO.ClH/c1-10-5-4-9-3-2-6(7)8;/h6,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSHEJZHXKMLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-83-4 | |

| Record name | 1-Propanamine, 3,3-difluoro-N-(2-methoxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.